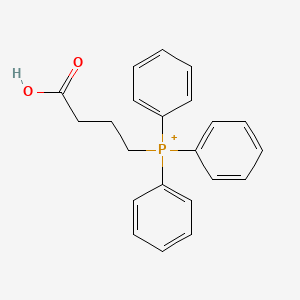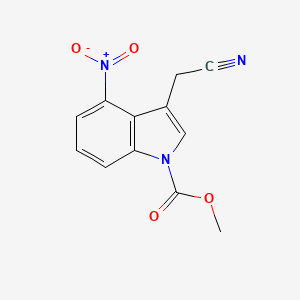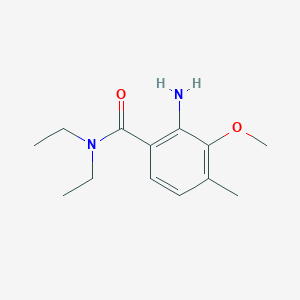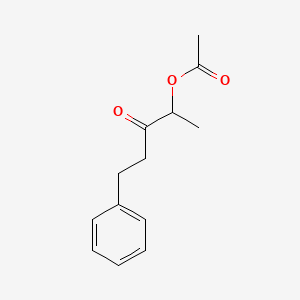![molecular formula C16H20N2O2 B14145428 1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-21-5](/img/structure/B14145428.png)
1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique bipyrrolidine structure
準備方法
The synthesis of 1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione typically involves multiple steps, starting with the preparation of the bipyrrolidine core. One common method involves the reaction of 2,2’-bipyrrolidine with chlorosulfonic acid in dichloromethane at low temperatures (0–5°C) . This reaction yields the bipyrrolidine derivative, which can then be further functionalized to introduce the phenethyl group and form the final compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
化学反応の分析
1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenethyl group, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bipyrrolidine core can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The phenethyl group may enhance binding affinity and specificity, leading to more pronounced biological effects.
類似化合物との比較
1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione can be compared to other bipyrrolidine derivatives and phenethyl-containing compounds. Similar compounds include:
2,2’-Bipyrrolidine: A precursor in the synthesis of the target compound.
Phenethylamine: Shares the phenethyl group but lacks the bipyrrolidine structure.
Caffeic Acid Phenethyl Ester (CAPE): Contains a phenethyl group and is known for its biological activities.
The uniqueness of 1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione lies in its combined bipyrrolidine and phenethyl moieties, which confer distinct chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
89143-21-5 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
1-(2-phenylethyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O2/c19-15-12-14(17-9-4-5-10-17)16(20)18(15)11-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
InChIキー |
KSBKVAMXGZNMRI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


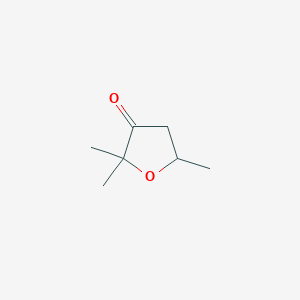

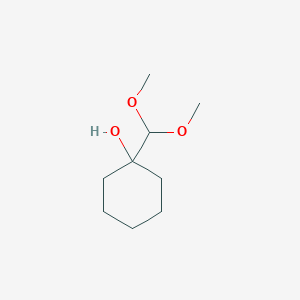
![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
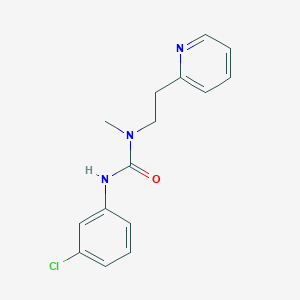


![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
